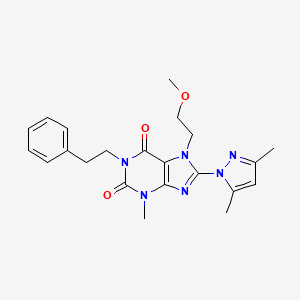

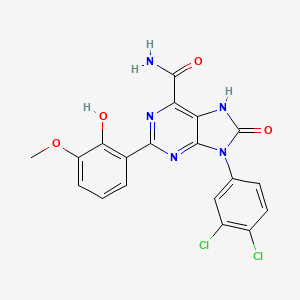

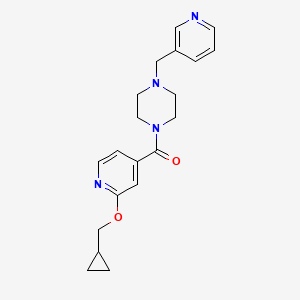

![molecular formula C15H12F3N3OS2 B2931631 4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 343376-10-3](/img/structure/B2931631.png)

4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Protective Effects Against Oxidative Stress

One study investigated a series of thiazolo[3,2-b]-1,2,4-triazoles for their potential to mitigate ethanol-induced oxidative stress in mice. These compounds showed significant protective effects in an organ-selective manner, suggesting their utility in controlling oxidative stress conditions (Aktay, Tozkoparan, & Ertan, 2005).

Applications in Solar Cells

A novel thiolate/disulfide organic-based electrolyte system incorporating a triazole thiol derivative demonstrated enhanced performance in dye-sensitized solar cells (DSSCs). This system, when paired with a specific counter electrode, showcased improved electrocatalytic activity and stability, underscoring the potential of such compounds in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).

DNA Methylation Inhibition

Newly synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were studied for their anti-tumor activity and effects on tumor DNA methylation levels. By introducing various pharmacophore groups, these compounds exhibited a promising approach in the development of novel DNA methylation inhibitors (Hovsepyan et al., 2018).

Corrosion Inhibition

Compounds containing the triazole thiol moiety have been explored for their ability to inhibit corrosion of metals in acidic environments. Their effectiveness is attributed to the molecular structure, indicating potential applications in industrial metal protection (Gece & Bilgiç, 2012).

Synthesis and Pharmacological Studies

The synthesis and pharmacological evaluation of derivatives of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole have been conducted, revealing antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutics based on triazole derivatives (Dave, Purohit, Akbari, & Joshi, 2007).

Propiedades

IUPAC Name |

4-methyl-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3OS2/c1-21-13(19-20-14(21)23)12-11(5-6-24-12)22-8-9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSODNQURDKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

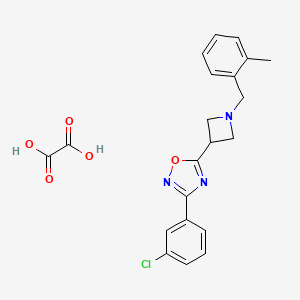

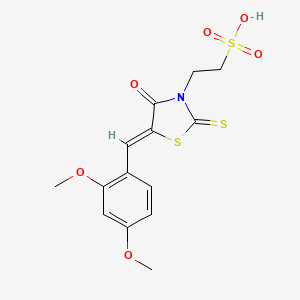

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)

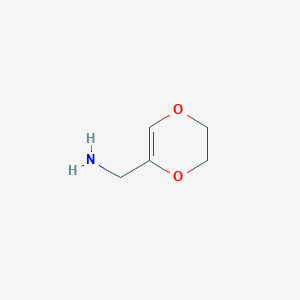

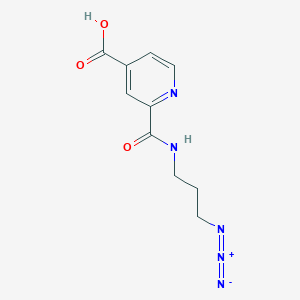

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)

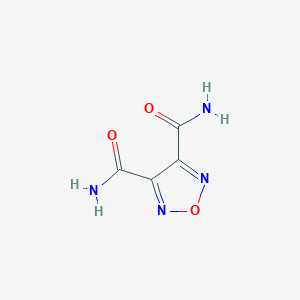

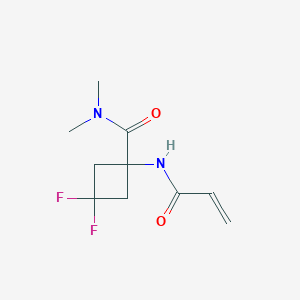

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)